Non-Camptothecin Scaffold: Structural Differentiation of ZML-14 from Clinical Topo I Inhibitors
Topoisomerase I inhibitor 3 (ZML-14) is a 6H-chromeno[3,4-b]quinoline derivative designed via nitrogen atom substitution on the boeravinone natural product skeleton, classifying it as a non-camptothecin Topo I inhibitor [1]. This structural classification differentiates ZML-14 from the majority of clinically approved Topo I inhibitors including topotecan, irinotecan, and belotecan, all of which share the pentacyclic camptothecin core scaffold [2]. Molecular docking demonstrates that ZML-14 interacts with the topoisomerase I-DNA complex with a binding mode similar to topotecan despite the distinct chemical backbone [1].
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | Non-camptothecin (6H-chromeno[3,4-b]quinoline aza-boeravinone derivative) |
| Comparator Or Baseline | Camptothecin-class Topo I inhibitors (topotecan, irinotecan/SN-38, camptothecin, belotecan): pentacyclic camptothecin core scaffold |
| Quantified Difference | Structurally distinct chemical class; camptothecins contain a labile α-hydroxy lactone E-ring absent in ZML-14 |
| Conditions | Chemical structure analysis; molecular docking to topoisomerase I-DNA complex |
Why This Matters
Non-camptothecin scaffolds are of high interest for overcoming camptothecin-associated limitations including lactone ring instability and resistance mechanisms, justifying selection of ZML-14 for research programs exploring structurally novel Topo I inhibition.
- [1] Zhou Y, Bai YP, Zhang M, Gao JM, Yang CJ, Zhang ZJ, Deng N, Li L, Liu YQ, Xu CR. Design and synthesis of Aza-boeravinone derivatives as potential novel topoisomerase I inhibitors. Bioorganic Chemistry. 2022;122:105747. View Source
- [2] Selas A, Martin-Encinas E, Fuertes M, Masdeu C, Rubiales C, Palacios F, Alonso C. A patent review of topoisomerase I inhibitors (2016-present). Expert Opinion on Therapeutic Patents. 2021. View Source
